1-(2,6-Difluoropyridin-3-yl)ethanone
Overview
Description
1-(2,6-Difluoropyridin-3-yl)ethanone is an organic compound with the molecular formula C7H5F2NO It is a derivative of pyridine, where the hydrogen atoms at positions 2 and 6 of the pyridine ring are replaced by fluorine atoms
Scientific Research Applications
1-(2,6-Difluoropyridin-3-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Used in the production of specialty chemicals and materials
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Difluoropyridin-3-yl)ethanone typically involves the reaction of 2,6-difluoropyridine with acetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable .
Chemical Reactions Analysis
Types of Reactions
1-(2,6-Difluoropyridin-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The fluorine atoms in the pyridine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted pyridine derivatives.
Mechanism of Action
The mechanism of action of 1-(2,6-Difluoropyridin-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions .
Comparison with Similar Compounds
Similar Compounds
2,6-Difluoropyridine: A precursor in the synthesis of 1-(2,6-Difluoropyridin-3-yl)ethanone.
1-(3,5-Difluoropyridin-2-yl)ethanone: A structurally similar compound with different fluorine substitution patterns.
2,6-Dichloropyridine: Another halogenated pyridine derivative with chlorine atoms instead of fluorine.
Uniqueness
This compound is unique due to its specific fluorine substitution pattern, which imparts distinct chemical and physical properties. The presence of fluorine atoms can enhance the compound’s stability, lipophilicity, and biological activity compared to its non-fluorinated analogs .
Properties
IUPAC Name |
1-(2,6-difluoropyridin-3-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO/c1-4(11)5-2-3-6(8)10-7(5)9/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVBDQWJQRISCAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N=C(C=C1)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60648801 | |
Record name | 1-(2,6-Difluoropyridin-3-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60648801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
920036-27-7 | |
Record name | 1-(2,6-Difluoropyridin-3-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60648801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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